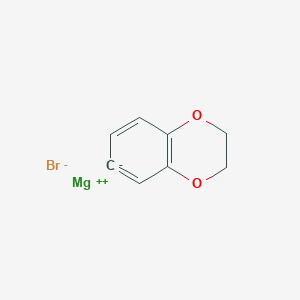
Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of organomagnesium compounds involves the reaction of bromo-substituted aromatic compounds with activated magnesium. A notable study by Krieck et al. (2009) demonstrated the formation of a Grignard reagent through the reaction of bromo-2,4,6-triphenylbenzene with activated magnesium, yielding a compound with a distinct Mg-C bond length (Krieck, Görls, Yu, Reiher, & Westerhausen, 2009).
Molecular Structure Analysis
The study by Krieck et al. also shed light on the molecular structure, revealing an "inverse" sandwich complex with calcium atoms on opposite sides of the central arene ring, indicating unique bonding situations in such dinuclear compounds. This structure is characterized by small Ca-Ca' and Ca-C distances, highlighting the complex's unusual molecular configuration (Krieck et al., 2009).
Chemical Reactions and Properties
The reactivity of these organomagnesium compounds is influenced by their unique structural features. For instance, the compound synthesized by Krieck et al. exhibits thermochromic and solvatochromic behavior, alongside paramagnetism with a triplet spin state. These properties are indicative of the compound's reactivity and potential for undergoing various chemical transformations (Krieck et al., 2009).
Applications De Recherche Scientifique
1. Therapeutic Agents for Alzheimer’s Disease
- Application Summary: This compound has been used in the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease .
- Methods of Application: The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .
- Results or Outcomes: The inhibition activity of synthesized molecules was studied to assess their possible therapeutic effect on Alzheimer’s disease .
2. Antibacterial Agents
- Application Summary: This compound has been used in the fabrication of new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework .
- Methods of Application: The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .
- Results or Outcomes: Antibacterial potential of these molecules was ascertained by biofilm inhibition study against Escherichia coli and Bacillus subtilis. The results revealed that two of the compounds were rather active inhibitors of these two pathogenic bacterial strains .
3. Anti-inflammatory Agents
- Application Summary: This compound has been used in the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating inflammation .
- Methods of Application: The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .
- Results or Outcomes: The inhibition activity of synthesized molecules was studied to assess their possible therapeutic effect on inflammation .
4. Antihypertensive Agents
- Application Summary: This compound has been used in the fabrication of new antihypertensive compounds that combine sulfonamide and benzodioxane fragments in their framework .
- Methods of Application: The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .
- Results or Outcomes: The antihypertensive potential of these molecules was ascertained by biofilm inhibition study against Escherichia coli and Bacillus subtilis. The results revealed that two of the compounds were rather active inhibitors of these two pathogenic bacterial strains .
5. HIV Protease Inhibitors
- Application Summary: This compound has been used in the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating HIV .
- Methods of Application: The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .
- Results or Outcomes: The inhibition activity of synthesized molecules was studied to assess their possible therapeutic effect on HIV .
6. Anti-Cancer Agents
- Application Summary: This compound has been used in the fabrication of new anti-cancer compounds that combine sulfonamide and benzodioxane fragments in their framework .
- Methods of Application: The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .
- Results or Outcomes: The anti-cancer potential of these molecules was ascertained by biofilm inhibition study against Escherichia coli and Bacillus subtilis. The results revealed that two of the compounds were rather active inhibitors of these two pathogenic bacterial strains .
Safety And Hazards
Orientations Futures
The future directions for “Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)-” could involve further exploration of its potential therapeutic and industrial applications. Given the antibacterial potential of similar compounds , it could be interesting to investigate its efficacy against a broader range of bacterial strains. Additionally, its potential use in the treatment of Alzheimer’s disease could be explored further .
Propriétés
IUPAC Name |
magnesium;3,6-dihydro-2H-1,4-benzodioxin-6-ide;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7O2.BrH.Mg/c1-2-4-8-7(3-1)9-5-6-10-8;;/h1,3-4H,5-6H2;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARCANDIOTXHKA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C[C-]=C2.[Mg+2].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrMgO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

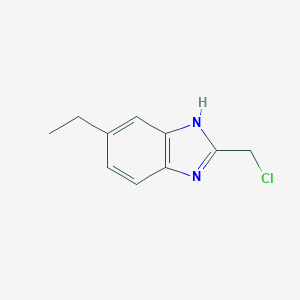
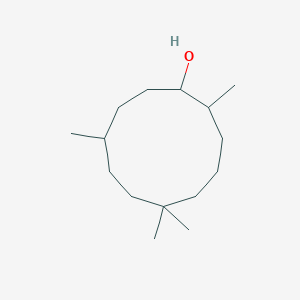
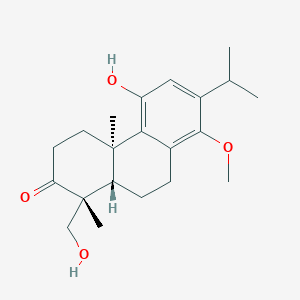
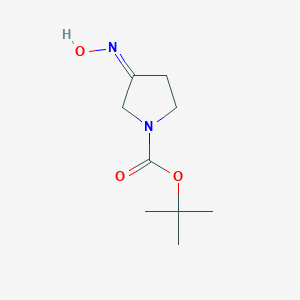
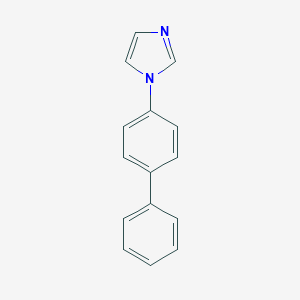
![5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B34270.png)
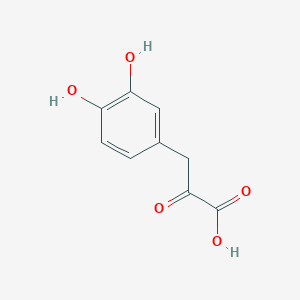
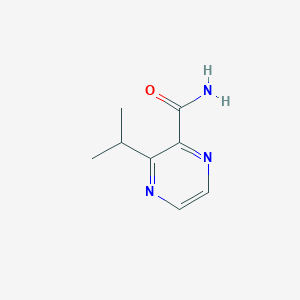

![5-[(3,5-Diethyl-4-isocyanatophenyl)methyl]-1,3-diethyl-2-isocyanatobenzene](/img/structure/B34277.png)
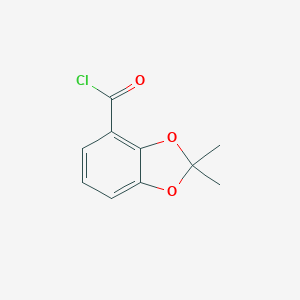
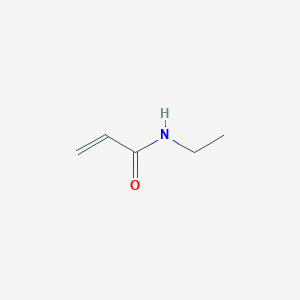
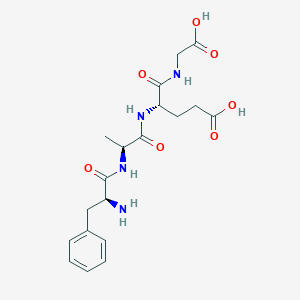
![4-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B34283.png)